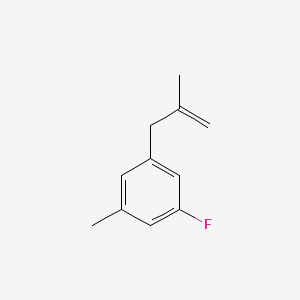

3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methyl-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-8(2)4-10-5-9(3)6-11(12)7-10/h5-7H,1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDESKXULXKINEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene typically involves the reaction of 3-fluoro-5-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-fluoro-5-methylphenylboronic acid with a suitable halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable component in drug design. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene, differing in substituent groups or backbone modifications:

3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene

- Structure : Substituted phenyl ring with a methoxy (-OCH₃) group at the 2-position and a methyl group at the 5-position.

- Molecular Formula : C₁₂H₁₆O (vs. C₁₁H₁₃F for the target compound) .

- Key Differences :

- Electronic Effects : The methoxy group is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions compared to the electron-withdrawing fluorine in the target compound.

- Steric Effects : The bulkier methoxy group may hinder rotational freedom and alter steric interactions in catalytic processes.

- Applications : Discontinued commercial availability suggests challenges in synthesis or stability .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

- Structure : A ketone (propan-2-one) backbone attached to a phenyl ring with fluorine at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position.

- Molecular Formula : C₁₀H₈F₄O .

- Key Differences: Functional Group: The ketone introduces polarity, increasing solubility in polar solvents compared to the non-polar propene chain.

- Predicted Properties : Higher boiling point (198.4°C) due to ketone polarity .

Isobutylene/Isoprene Copolymer

- Structure : Copolymer of 2-methyl-1-propene (isobutylene) and isoprene.

- Function : Viscosity-controlling agent in industrial applications .

- Key Differences: Polymer vs. Monomer: The target compound is a monomer, whereas this copolymer is a macromolecule with repeating units. Applications: Primarily used in adhesives, elastomers, and coatings due to its viscoelastic properties .

Comparative Data Table

Research Findings and Trends

- Electronic Modulation : Fluorine and trifluoromethyl groups improve metabolic stability and bioavailability in drug design, whereas methoxy groups enhance electrophilic reactivity .

- Steric Considerations : Bulky substituents (e.g., methoxy) may limit synthetic accessibility, as seen in the discontinued status of 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene .

- Backbone Flexibility : The propene chain in the target compound allows for conformational flexibility, contrasting with the rigidity of cyclopropane derivatives (e.g., {1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine) .

Biological Activity

3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications in medicinal chemistry, drawing from diverse sources and research studies.

Chemical Structure and Properties

The compound features a propene backbone with a fluorinated aromatic ring, which may influence its reactivity and biological interactions. The presence of the fluorine atom is particularly notable as it can enhance lipophilicity and metabolic stability.

Antimicrobial Properties

Research has indicated that compounds similar to 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene exhibit significant antimicrobial activity. For instance, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 5.64 | Staphylococcus aureus |

| Compound C | 8.33 | Escherichia coli |

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) generation in LPS-treated microglia cells, suggesting potential anti-inflammatory properties. Notably, one derivative exhibited potent inhibition at concentrations as low as 1 µM .

The mechanism by which 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene exerts its biological effects is not fully elucidated but likely involves interaction with specific enzymes or signaling pathways. The fluorine atom may play a critical role in enhancing binding affinity to biological targets, thereby influencing enzyme activity and signal transduction pathways .

Case Studies

- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against multiple bacterial strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antimicrobial activity.

- Inflammation Model : In a controlled study using microglial cells, compounds derived from 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene were tested for their ability to suppress NO production. The findings highlighted the effectiveness of methoxy substitutions in enhancing anti-inflammatory responses.

Q & A

Basic Question: What are the common synthetic routes for 3-(3-Fluoro-5-methylphenyl)-2-methyl-1-propene, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example:

- Step 1: React 3-fluoro-5-methylbenzene derivatives with 2-methyl-1-propene precursors using Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Step 2: Monitor reaction progress via TLC or GC-MS.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Optimization: Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity. Structural analogs in halogenated aryl propenes suggest halogen substituents may require inert atmospheres to prevent side reactions .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting in aromatic protons).

- FT-IR: Identify C=C stretching (~1640 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) (see similar analyses in fluorinated aryl propenes) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~178.1 g/mol).

Advanced Question: How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Methodological Answer:

- Step 1: Perform DFT calculations (e.g., Gaussian 09) to map electron density on the aromatic ring. Fluorine and methyl groups direct EAS to specific positions.

- Step 2: Compare with experimental results (e.g., nitration or halogenation outcomes). Studies on similar fluorinated phenylpropenes show meta-directing effects of fluorine .

- Validation: Cross-reference computed activation energies with kinetic data from controlled reactions.

Advanced Question: How to resolve contradictions in reported bioactivity data for fluorinated aryl propenes?

Methodological Answer:

- Step 1: Systematically vary experimental conditions (e.g., cell lines, solvent polarity) to assess reproducibility.

- Step 2: Use structural analogs (e.g., halogen or methyl-substituted derivatives) as controls to isolate substituent effects .

- Step 3: Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., impurity profiles).

Advanced Question: What mechanistic insights explain the compound’s reactivity in radical polymerization?

Methodological Answer:

- Hypothesis: The allylic methyl group stabilizes radical intermediates.

- Experimental Design:

- Use AIBN as a radical initiator in toluene at 70°C.

- Monitor polymerization via GPC to determine molecular weight distribution.

- Compare with non-methylated analogs to assess steric/electronic effects.

- Key Insight: Methyl groups at the allylic position reduce steric hindrance, enhancing chain propagation rates (supported by studies on substituted propenes) .

Basic Question: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Step 1: Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C.

- Step 2: Analyze degradation products via LC-MS at intervals (0, 24, 48 hrs).

- Step 3: Calculate half-life using first-order kinetics. Fluorinated aryl propenes typically show stability at neutral pH but hydrolyze under strong acidic/basic conditions .

Advanced Question: What strategies improve enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Catalytic Approach: Use chiral ligands (e.g., BINAP) with palladium catalysts for asymmetric allylic alkylation.

- Resolution Technique: Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers.

- Validation: Compare optical rotation and chiral HPLC (Chiralpak AD-H column) with racemic mixtures.

Advanced Question: How does the compound interact with cytochrome P450 enzymes?

Methodological Answer:

- Step 1: Conduct in vitro assays with human liver microsomes.

- Step 2: Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated or demethylated products).

- Step 3: Use docking simulations (AutoDock Vina) to predict binding affinities. Fluorine’s electronegativity may hinder metabolism at the 3-position, as seen in related fluorophenyl compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.